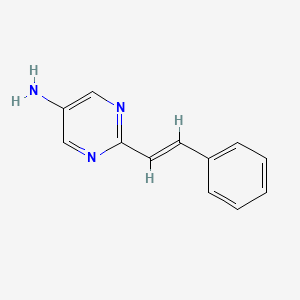![molecular formula C22H21FN2O B12911030 8-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-15-8](/img/structure/B12911030.png)
8-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a fluorinated organic compound with a unique structure that includes a quinoline backbone
Métodos De Preparación
The synthesis of 8-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 8-fluoroquinoline and 3,3,4,4-tetramethyl-2-cyclohexen-1-one.
Reaction Conditions: The reaction conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the starting materials, followed by nucleophilic substitution reactions.
Industrial Production: For large-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
8-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced quinoline products.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where reagents like sodium methoxide (NaOMe) can replace the fluorine with methoxy groups.
Major Products: The major products formed from these reactions include various substituted quinolines and reduced quinoline derivatives.
Aplicaciones Científicas De Investigación
8-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 8-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to interact with various biological systems effectively.
Comparación Con Compuestos Similares
8-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can be compared with other fluorinated quinoline derivatives:
Similar Compounds: Examples include 8-fluoroquinoline, 3,3,4,4-tetramethylquinoline, and other fluorinated quinoline analogs.
Uniqueness: The presence of both fluorine and tetramethyl groups in the same molecule provides unique chemical and physical properties, such as increased lipophilicity and enhanced biological activity.
Applications: While similar compounds may share some applications, the specific combination of functional groups in 8-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one makes it particularly valuable in certain research and industrial contexts.
Propiedades
Número CAS |
918646-15-8 |
|---|---|
Fórmula molecular |
C22H21FN2O |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
8-fluoro-3,3,4,4-tetramethyl-1-quinolin-3-ylquinolin-2-one |
InChI |
InChI=1S/C22H21FN2O/c1-21(2)16-9-7-10-17(23)19(16)25(20(26)22(21,3)4)15-12-14-8-5-6-11-18(14)24-13-15/h5-13H,1-4H3 |
Clave InChI |
ZVYYGJDDFOMSQO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C(=CC=C2)F)N(C(=O)C1(C)C)C3=CC4=CC=CC=C4N=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12910948.png)

![6-[(2,6-difluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B12910959.png)

![Ethanone, 1-[4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl]-](/img/structure/B12910965.png)


![[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dinonyl-](/img/structure/B12910981.png)



![4-Chloro-5-({[(4-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12910994.png)

![2-[(2-Chloro-4-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12911009.png)
